molecular formula C12H9BrN2O B14006941 N-(3-bromophenyl)pyridine-2-carboxamide

N-(3-bromophenyl)pyridine-2-carboxamide

Cat. No.: B14006941
M. Wt: 277.12 g/mol
InChI Key: MUZIEIDHNMMPSM-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)picolinamide typically involves the reaction of 3-bromoaniline with picolinic acid or its derivatives. One common method is the condensation reaction between 3-bromoaniline and picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for N-(3-Bromophenyl)picolinamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various substituted picolinamides can be formed.

    Oxidation Products: Oxidized derivatives of N-(3-Bromophenyl)picolinamide.

    Reduction Products: Reduced forms of the compound, potentially altering the amide functionality.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)picolinamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to bind to DNA and interfere with its replication, leading to cell death. Additionally, it can interact with proteins involved in cell signaling pathways, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

  • N-(3-Chlorophenyl)picolinamide
  • N-(3-Iodophenyl)picolinamide
  • N-(3-Fluorophenyl)picolinamide

Comparison: N-(3-Bromophenyl)picolinamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

N-(3-bromophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H9BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16)

InChI Key

MUZIEIDHNMMPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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